Product packaging for Allyl methyl ether(Cat. No.:CAS No. 627-40-7)

Allyl methyl ether

Cat. No.: B1265639
CAS No.: 627-40-7
M. Wt: 72.11 g/mol
InChI Key: FASUFOTUSHAIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chemical Identity and Classification

Allyl methyl ether, bearing the Chemical Abstracts Service registry number 627-40-7, is classified as an organic ether compound with the molecular formula C₄H₈O and a molecular weight of 72.11 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 3-methoxyprop-1-ene, reflecting its structural composition of a three-carbon chain containing both a terminal alkene group and a methoxy substituent. The molecule possesses a simplified molecular-input line-entry system representation of COCC=C, which clearly illustrates the connectivity between the methoxy group and the allyl moiety.

The compound exists as a colorless to light yellow liquid at room temperature, with distinctive physical properties that distinguish it from other ether compounds. Its European Community number is listed as 210-997-6, and it carries the MDL number MFCD00008649 in chemical databases. Alternative systematic names for this compound include methyl allyl ether, ether allyl methyl, and 4-oxapent-1-ene, all referring to the same molecular structure. The compound belongs to the broader category of vinyl ethers, which are characterized by their electron-rich alkene moieties due to the electron-donating properties of the adjacent oxygen atom.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₄H₈O
Molecular Weight 72.11 g/mol
Boiling Point 42-43°C
Density 0.768 g/mL at 25°C
Refractive Index 1.3803
Melting Point -115.8°C (estimated)
Physical State Liquid
Color Colorless to Light Yellow
Water Solubility Insoluble

Historical Development and Discovery

The synthesis and characterization of this compound can be traced to fundamental developments in ether chemistry, particularly the advancement of the Williamson ether synthesis methodology. The Williamson ether synthesis, first reported in 1850, provided the foundational methodology for creating ether linkages through nucleophilic substitution reactions between alkoxides and alkyl halides. This classical synthetic approach involves the reaction of an alkoxide nucleophile with an alkyl halide via an SN2 mechanism, which proved particularly effective for the preparation of primary alkyl ethers such as this compound.

The development of this compound synthesis benefited significantly from improvements in palladium-catalyzed transfer vinylation methodologies introduced in the early 2000s. Research published in the Journal of Organic Chemistry demonstrated that air-stable palladium catalysts could efficiently facilitate transfer vinylation reactions between butyl vinyl ether and various alcohols, including those required for allyl ether synthesis. This advancement provided researchers with more accessible and reliable methods for producing allyl vinyl ether compounds with high yields ranging from 61 to 98 percent.

The compound gained particular research attention following developments in molecular beam techniques and surface science applications during the 21st century. Studies published in 2021 utilized this compound as a model compound for investigating bifunctional molecule behavior on silicon surfaces, highlighting its value as a research tool for understanding complex molecular interactions. These investigations revealed that the compound could serve as an excellent model system for studying how multiple functional groups within a single molecule influence overall reactivity and selectivity patterns.

Significance in Organic Chemistry Research

This compound has emerged as a compound of considerable importance in organic chemistry research, particularly in the study of bifunctional molecular behavior and selective reaction mechanisms. Recent research has demonstrated that this compound exhibits unique adsorption dynamics when interacting with silicon surfaces, providing valuable insights into how ether and alkene functionalities compete for reaction sites. Studies using molecular beam techniques have shown that the reaction of this compound proceeds via an intermediate state, with the energy dependence of adsorption being remarkably similar to that observed for diethyl ether.

The compound has proven particularly valuable in investigations of chemoselective adsorption processes. Research published in the Journal of Physical Chemistry Letters revealed that this compound demonstrates selective adsorption behavior on silicon surfaces, reacting preferentially through cleavage of the ether group rather than the carbon-carbon double bond. This selectivity is particularly noteworthy because both functional groups typically undergo non-activated reaction channels on highly reactive silicon surfaces. The observed chemoselectivity has been attributed to the interaction between the two functional groups within the molecule, which leads to enhanced reactivity of the ether group and suppression of alkene reactivity.

X-ray photoelectron spectroscopy measurements conducted at various temperatures ranging from 90 to 300 Kelvin have revealed that this compound exhibits increased ether group reactivity compared to monofunctional ethers. Scanning tunneling microscopy investigations have further demonstrated that the compound adopts different final adsorption configurations compared to simpler ether compounds like diethyl ether. These findings suggest that the presence of multiple functional groups in a single molecule creates new reaction pathways that are not observed in monofunctional analogs.

Table 2: Research Applications and Findings for this compound

Research Application Key Finding Temperature Range Reference
Surface Adsorption Studies Selective ether cleavage over alkene reaction 90-300 K
Molecular Beam Analysis Intermediate state formation during reaction Variable
Pharmaceutical Synthesis Effective intermediate compound Room temperature
Catalytic Transfer Vinylation High yield ether synthesis (61-98%) Reaction conditions

Position Among Bifunctional Molecular Compounds

This compound occupies a unique position among bifunctional molecular compounds due to its combination of ether and alkene functionalities, which provides distinct reactivity patterns not observed in monofunctional analogs. The compound belongs to the broader class of enol ethers, which are characterized by alkene moieties bearing alkoxy substituents. These compounds exhibit enhanced reactivity toward electrophiles due to the electron-donating properties of the oxygen atom, which increases the electron density of the adjacent carbon-carbon double bond.

Within the context of vinyl ether chemistry, this compound represents an important member of the short-chain vinyl ether category. The vinyl ether category, as defined by the Organisation for Economic Co-operation and Development, consists of compounds with carbon chain lengths ranging from C₃ to C₆, with various alkyl substituents including methyl, ethyl, and isobutyl groups. These compounds share similar physicochemical and environmental properties, making them suitable for category-based assessment approaches in regulatory contexts.

The bifunctional nature of this compound places it in a special category of compounds capable of participating in diverse reaction mechanisms. Research has demonstrated that such bifunctional molecules can undergo transition-metal-free allylation reactions with nucleophiles, delivering valuable synthetic products. The compound's ability to serve as both an electrophile through its allyl group and as a nucleophile through its ether oxygen makes it particularly versatile in synthetic applications. Studies have shown that allyl ethers can participate in unique reaction pathways that deliver homoallylic amine derivatives with yields reaching up to 92 percent.

The position of this compound among related compounds is further distinguished by its specific molecular dimensions and electronic properties. Unlike simple vinyl ethers that contain only the vinyl ether functionality, this compound incorporates an additional methylene spacer between the ether oxygen and the alkene group. This structural feature influences both the electronic distribution within the molecule and its overall reactivity profile, making it distinct from both simple vinyl ethers and conventional aliphatic ethers. The compound's intermediate size and complexity make it an ideal model system for studying how structural modifications affect the behavior of bifunctional molecules in various chemical environments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O B1265639 Allyl methyl ether CAS No. 627-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxyprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-3-4-5-2/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASUFOTUSHAIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060839
Record name 1-Propene, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-40-7
Record name Allyl methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propene, 3-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propene, 3-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propene, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxypropene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.998
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Alkali Metal Alkoxide Reaction Pathway

The predominant industrial method for allyl methyl ether synthesis involves the nucleophilic substitution reaction between propenyl chloride (allyl chloride) and sodium methylate in methanol. This approach, detailed in Chinese Patent CN105399610A, achieves yields exceeding 74% under optimized conditions. The reaction proceeds via the following stoichiometric equation:

$$
\text{CH}2=\text{CHCH}2\text{Cl} + \text{CH}3\text{ONa} \rightarrow \text{CH}2=\text{CHCH}2\text{OCH}3 + \text{NaCl}
$$

Key operational parameters include:

  • Temperature control : Maintaining the reaction between 35–45°C to minimize side reactions such as polymerization.
  • Dropwise addition : Propenyl chloride is added gradually over 1 hour to prevent exothermic runaway.
  • Reaction duration : 3 hours post-addition ensures >99.7% conversion of propenyl chloride.

The process utilizes a 1,000 mL flask equipped with a reflux condenser, mechanical stirrer, and thermometer, reflecting standard industrial glassware configurations.

Process Optimization and Scalability

Industrial-scale production emphasizes solvent recycling and waste reduction. Post-reaction, the mixture undergoes fractional distillation to separate this compound (boiling point: 60–62°C) from methanol (64.7°C). Non-distilled residues containing sodium chloride and unreacted sodium methylate are filtered and reused, achieving a solvent recovery rate of 92–95%.

Table 1: Industrial Synthesis Parameters and Outcomes

Parameter Value/Range Impact on Yield
Temperature 35–45°C Prevents thermal degradation
Propenyl chloride feed 201 g per 500 g MeOH Optimal molar ratio (1:1.05)
Stirring speed 300–400 rpm Enhances mass transfer
Final purity >98% (GC) Meets industrial specs

Laboratory-Scale Preparations

Modified Alkoxide Method

Laboratory adaptations of the industrial method reduce batch sizes while maintaining efficiency. A typical procedure involves:

  • Dissolving sodium methylate (170 g) in methanol (500 g) under nitrogen atmosphere.
  • Controlled addition of propenyl chloride (201 g) via pressure-equalizing funnel.
  • Post-reaction purification through two-stage distillation:
    • Initial distillation : Removes methanol at 64–65°C under reduced pressure (200 mmHg).
    • Fractional distillation : Isolates this compound at 60–62°C, yielding 140 g (74.1%).

Alternative Catalytic Approaches

While less common, acid-catalyzed etherification between allyl alcohol and methanol has been explored. However, this method suffers from lower yields (55–60%) due to competing ether cleavage and olefin isomerization. Recent density functional theory (DFT) studies suggest that radical-mediated pathways could suppress side reactions, though practical implementations remain experimental.

Purification Techniques

Distillation and Fractionation

Fractional distillation remains the gold standard for isolating this compound. Patent data indicates that employing a 20-tray rectification column increases purity from 92% to >98% by removing trace methanol and oligomeric byproducts. Vacuum distillation (95 kPa) further enhances separation efficiency for heat-sensitive batches.

Solvent Washing and Drying

Post-distillation washes with saturated brine (NaCl) and drying over anhydrous magnesium sulfate achieve final purities of 99.2–99.5%. Nuclear magnetic resonance (NMR) validation confirms the absence of chlorinated impurities, with $$^{13}\text{C}$$ spectra showing characteristic peaks at δ 73.8 (OCH$$3$$) and δ 117.5 (CH$$2$$=CH–).

Yield and Efficiency Analysis

Comparative Yield Data

Table 2: Yield Comparison Across Synthesis Scales

Scale Propenyl Chloride (g) Sodium Methylate (g) Yield (g) Efficiency (%)
Industrial 201 170 140 74.1
Laboratory 50 42.5 35 73.8

The consistency in yield (73–74%) across scales underscores the method’s robustness.

Byproduct Management

Major byproducts include sodium chloride (stoichiometric byproduct) and trace amounts of diallyl ether (<0.5%). The latter forms via ether interchange at temperatures >50°C but is minimized through precise thermal control.

Chemical Reactions Analysis

Acidic Cleavage

Allyl methyl ether undergoes C–O bond cleavage under acidic conditions. The mechanism depends on substituent stability:

  • SN2 pathway : Dominant for non-allylic systems, producing methanol and allyl halides (e.g., with HBr or HI) .

  • SN1/E1 pathway : Favored for allylic systems due to carbocation stabilization. For example, HBr cleavage yields allyl bromide and methanol via a tertiary carbocation intermediate .

Example :
CH2=CHCH2OCH3+HBrCH2=CHCH2Br+CH3OH\text{CH}_2=\text{CHCH}_2\text{OCH}_3+\text{HBr}\rightarrow \text{CH}_2=\text{CHCH}_2\text{Br}+\text{CH}_3\text{OH}

Transition-Metal-Free Allylation

Allylating AgentLeaving GroupYield (%)
Allyl phenyl etherPhO⁻89
This compound MeO⁻18
Allyl bromideBr⁻66

Data from transition-metal-free allylation studies .

This reduced reactivity is attributed to the weaker nucleofugality of methoxide compared to phenoxide or halides .

Oxidation Reactions

This compound undergoes oxidation to form aldehydes or ketones. For example:

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes this compound to cinnamaldehyde (61% yield) and methanol under reflux in toluene .

Oxidative Cleavage Products :

SubstrateOxidizing AgentProduct(s)Yield (%)
This compoundDDQCinnamaldehyde + MeOH61
Allyl benzyl etherDDQCinnamaldehyde + BnOH53

Adapted from oxidative cleavage studies .

Claisen Rearrangement

The thermal -sigmatropic rearrangement of allyl vinyl ethers is a hallmark reaction. This compound derivatives rearrange to form γ,δ-unsaturated carbonyl compounds. For example:

  • Cyclic ketones : Rearrangement of 2-allyloxyenones produces α-allyl carbonyl compounds with full α-substitution .

  • Lignin modification : this compound undergoes Claisen rearrangement in lignin matrices to introduce phenolic groups, enhancing antioxidant activity .

Mechanistic Insight :
The reaction proceeds via a six-membered transition state, with stereoselectivity influenced by magnesium alkoxide chelation .

Enzymatic Cleavage

Cocorrinoid-dependent O-demethylase from Blautia sp. MRG-PMF1 cleaves allyl aryl ethers stereoselectively. Key findings:

  • This compound exhibits lower reactivity compared to bulkier allyl aryl ethers (e.g., allyl 2-naphthyl ether) due to steric and electronic factors .

  • Cleavage regioselectivity favors 2-naphthyl over 1-naphthyl ethers (2.5:1 ratio) .

Organolithium Cleavage

tert-Butyllithium induces SN2' cleavage of allyl methyl ethers at low temperatures (−78°C), yielding allylic alcohols:
CH2=CHCH2OCH3t BuLiCH2=CHCH2OH+4 4 dimethyl 1 pentene\text{CH}_2=\text{CHCH}_2\text{OCH}_3\xrightarrow{\text{t BuLi}}\text{CH}_2=\text{CHCH}_2\text{OH}+\text{4 4 dimethyl 1 pentene}
This method is efficient (90–95% yield) and avoids epoxide formation .

Substitution Reactions

This compound participates in nucleophilic substitutions:

  • With Grignard reagents : Forms allyl alcohols via SN2 displacement.

  • With HI : Produces methyl iodide and allyl alcohol under mild conditions.

Scientific Research Applications

Chemical Applications

Polymerization Reactions

Allyl methyl ether serves as a monomer in radical copolymerization reactions. It can copolymerize with other monomers such as vinyl acetate, leading to materials with diverse properties. The reactivity ratios indicate that this compound has a lower reactivity compared to vinyl acetate, making it suitable for controlled copolymerization processes .

Table 1: Copolymerization Properties of this compound

MonomerReactivity Ratio (r1)Reactivity Ratio (r2)
This compound< 1> 1
Vinyl Acetate--

Biological Applications

Synthesis of Bioactive Compounds

In biological research, this compound is utilized as a reagent for synthesizing various bioactive compounds. Its role in enzyme-catalyzed reactions involving ethers has been explored, demonstrating its potential in developing pharmaceuticals and other therapeutic agents.

Case Study: Enzyme-Catalyzed Reactions

Research has shown that this compound can participate in enzyme-catalyzed reactions that involve ether cleavage. For instance, the Blautia sp. MRG-PMF1 strain utilizes allyl aryl ether cleavage mechanisms to produce valuable metabolites, showcasing its application in green biotechnology .

Medical Applications

Pharmaceutical Intermediates

This compound is significant in the pharmaceutical industry as a building block for various drugs. Its derivatives are used to synthesize intermediates that can lead to therapeutic agents, emphasizing its importance in drug development processes.

Industrial Applications

Solvent and Chemical Intermediate

In industrial settings, this compound functions as a solvent and an intermediate in the production of other chemicals. Its properties make it suitable for manufacturing fragrances and flavorings, enhancing its utility in the chemical industry .

Summary of Findings

This compound's diverse applications span multiple fields:

  • Chemistry : Used in polymerization reactions and as a monomer.
  • Biology : Involved in synthesizing bioactive compounds and enzyme-catalyzed reactions.
  • Medicine : Functions as a building block for pharmaceutical intermediates.
  • Industry : Acts as a solvent and chemical intermediate.

Mechanism of Action

The mechanism of action of allyl methyl ether involves its ability to undergo various chemical reactions due to the presence of the allyl group. The allyl group can participate in electrophilic addition reactions, nucleophilic substitution reactions, and radical-mediated reactions. These reactions are facilitated by the resonance stabilization of the allyl cation, which makes the compound highly reactive .

Molecular Targets and Pathways:

Biological Activity

Allyl methyl ether (AME) is an organic compound with the formula C4_4H8_8O, characterized by its ether functional group and allyl moiety. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anticancer, and biotransformation properties. This article explores the biological activity of AME, supported by case studies and detailed research findings.

This compound is a colorless liquid with a sweet odor, soluble in organic solvents. Its structure features an allyl group (C3_3H5_5) linked to a methyl ether group (C1_1H3_3O), which influences its reactivity and interactions with biological systems.

Antimicrobial Activity

Research has demonstrated that AME exhibits significant antimicrobial properties. A study highlighted that the allyl ether of mansonone G, a compound related to AME, showed antibacterial activity against Staphylococcus aureus, with efficacy 64 times greater than its parent compound . This suggests that modifications to the ether structure can enhance antimicrobial effects.

Table 1: Antimicrobial Efficacy of Allyl Compounds

CompoundTarget OrganismEfficacy (Relative to Parent)
Allyl Ether of Mansonone GStaphylococcus aureus64 times
This compoundVarious BacteriaNot extensively studied

Anticancer Properties

This compound has also been investigated for its potential in cancer therapy. A notable study examined the effects of allyl ethers on colorectal cancer cells (HCT-116). The results indicated that AME derivatives significantly inhibited cell proliferation and induced apoptosis through modulation of key signaling pathways such as MAPK/ERK and PI3K/AKT . Specifically, treatment with these compounds resulted in a concentration-dependent decrease in anti-apoptotic protein Bcl-2 expression.

Case Study: Effects on Colorectal Cancer Cells

  • Cell Line : HCT-116
  • Mechanism : Inhibition of ERK1/2 and AKT phosphorylation
  • Outcome : Induction of apoptosis via Bcl-2 family modulation

Biotransformation and Environmental Impact

In addition to its therapeutic potential, AME is involved in biotransformation processes. Research on Blautia sp. MRG-PMF1 revealed that this microorganism can cleave allyl aryl ethers, including AME derivatives, through a unique O-demethylation mechanism . This process not only highlights the biodegradability of AME but also suggests its utility in biotechnological applications for environmental remediation.

Table 2: Biotransformation Characteristics

MicroorganismReaction TypeSubstrate TypeProducts
Blautia sp. MRG-PMF1O-DemethylationAllyl Aryl EthersNaphthols

Q & A

Q. What are the optimal synthetic routes for preparing allyl methyl ether, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution (SN2′) reactions using allyl halides and sodium methoxide under controlled conditions. For example, methyl allyl ether formation involves the reaction of allyl bromide with sodium methoxide in anhydrous solvents like THF, with yields optimized at low temperatures (0–5°C) to suppress side reactions . Alternatively, thermal elimination of intermediates (e.g., from allyl alcohol derivatives) offers a pathway with minimal byproducts, though this requires precise temperature control (80–100°C) . Comparative studies suggest SN2′ pathways are preferable for scalability, while thermal methods are useful for high-purity lab-scale synthesis.

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Gas chromatography-mass spectrometry (GC/MS) is widely used for purity assessment, with retention times and fragmentation patterns (e.g., m/z 73 for methyl ether groups) aiding identification . Infrared (IR) spectroscopy detects characteristic C-O-C stretches (~1100 cm⁻¹) and allyl C=C stretches (~1640 cm⁻¹). Nuclear magnetic resonance (NMR) provides structural confirmation: ¹H NMR shows allyl proton resonances at δ 5.2–5.8 ppm (multiplet) and methoxy protons at δ 3.3 ppm (singlet) .

Advanced Research Questions

Q. How does the adsorption dynamics of this compound on silicon surfaces inform its reactivity in heterogeneous catalysis?

Studies using molecular beam scattering reveal that this compound adsorbs on Si(001) via an intermediate state dominated by the ether oxygen’s interaction with surface dimers. The initial sticking probability decreases with increasing kinetic energy, suggesting a non-activated pathway. The allyl C=C bond plays a minor role compared to the ether group, highlighting the molecule’s bifunctional reactivity in surface modifications . This behavior parallels diethyl ether adsorption, indicating broader applicability in designing silicon-based catalytic systems.

Q. What mechanistic insights explain the selectivity of this compound in SN2′ substitution reactions?

The SN2′ mechanism proceeds through a concerted backside attack at the β-carbon of the allyl system, avoiding competing SN2 pathways. Computational studies show transition states stabilized by orbital overlap between the nucleophile (e.g., methoxide) and the π* orbital of the allyl group. Steric effects and solvent polarity (e.g., THF vs. DMSO) further modulate selectivity, with polar aprotic solvents favoring SN2′ due to enhanced nucleophilicity .

Q. How can this compound derivatives be utilized in controlled radical polymerization?

this compound’s allyl group participates in living free-radical copolymerization with acrylates (e.g., methyl acrylate) using mediators like benzyl imidazole-1-carbodithioate (BICDT). The ether’s oxygen stabilizes propagating radicals, enabling narrow polydispersity indices (PDI < 1.2). This method is critical for synthesizing functional polyethers with tunable thermal stability (decomposition temperatures >250°C) .

Data Contradictions and Resolution

Q. Why do studies report conflicting yields for this compound synthesis via SN2′ vs. thermal elimination?

Discrepancies arise from competing side reactions: SN2′ pathways are sensitive to steric hindrance (e.g., bulky substituents reduce yields by 20–30%), while thermal methods risk decomposition at elevated temperatures. A 2021 study reconciled these by demonstrating that optimized catalyst systems (e.g., phase-transfer catalysts in SN2′) and inert atmospheres (for thermal routes) minimize byproducts, achieving yields >85% .

Methodological Recommendations

  • Synthesis : Prioritize SN2′ with sodium methoxide in THF at 0°C for lab-scale purity.
  • Characterization : Combine GC/MS for volatile analysis and ¹³C NMR for stereochemical confirmation.
  • Surface Studies : Use temperature-programmed desorption (TPD) to probe adsorption energetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allyl methyl ether
Reactant of Route 2
Reactant of Route 2
Allyl methyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.